1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-
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Description
“1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-” is a chemical compound. It is also known as Piperonal . The compound is structurally related to other aromatic aldehydes such as benzaldehyde and vanillin . It is commonly found in fragrances and flavors .
Synthesis Analysis
Benzodioxole derivatives are known to possess a broad spectrum of activities . In addition to the synthetic derivatives, natural products that have the benzodioxole subunit, such as piperine, have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity .Molecular Structure Analysis
The molecular formula of “1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-” is C9H8O4. The compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .Scientific Research Applications
Synthesis of Complex Molecules
- The synthesis of ethyl 3-(1,3-benzodioxol-5-yl)acrylate involves reacting 1,3-benzodioxole-5-carbaldehyde with diethoxyphosphorylacetic acid ethyl ester, highlighting its utility in constructing complex organic molecules (Li Zhang, Songqing Wang, Xuan Yu, 2007).
Catalysis and Synthesis Optimization
- A study on Oppenauer's oxidation demonstrates the use of 1,3-benzodioxole-5-carboxaldehyde in the synthesis of heliotropine, a compound widely used in fragrance and pharmaceuticals. This research explored using both homogeneous and heterogeneous catalysts for the synthesis process, offering insights into optimizing production methods (V. Borzatta et al., 2009).
Development of Photoinitiators
- Research into naphthodioxinone-1,3-benzodioxole derivatives explores their potential as caged one-component Type II photoinitiators for free radical polymerization, demonstrating the compound's application in materials science and polymer chemistry (Volkan Kumbaraci et al., 2012).
Drug Synthesis and Biological Evaluation
- Another study utilized 1,3-benzodioxole-5-carboxaldehyde derivatives for the synthesis of novel 1,4-disubstituted 1,2,3-triazoles, evaluating their antimicrobial activity. This signifies the role of such compounds in developing new antibacterial agents, showcasing their importance in pharmaceutical research (Mumtaz Hussain et al., 2019).
Molecular Structure and Spectral Studies
- Comparative analysis of molecular structure and vibrational spectral studies on derivatives of 1,3-benzodioxole-5-carboxaldehyde provides insights into their electronic properties, furthering understanding of their reactivity and potential applications in various chemical contexts (B. Yadav, Vibha Sharma, Sachin Kumar, 2018).
properties
IUPAC Name |
4-methoxy-1,3-benzodioxole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-11-8-6(4-10)2-3-7-9(8)13-5-12-7/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUVEYDKXFXWDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1OCO2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436632 |
Source
|
Record name | 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5779-99-7 |
Source
|
Record name | 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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